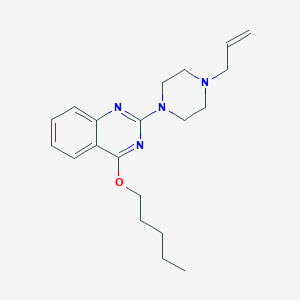

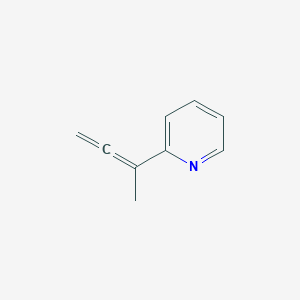

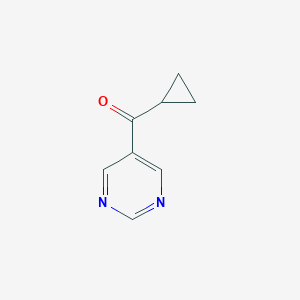

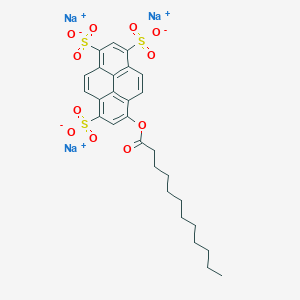

![molecular formula C9H9BrN2O B040244 2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol CAS No. 116465-66-8](/img/structure/B40244.png)

2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol

カタログ番号 B040244

CAS番号:

116465-66-8

分子量: 241.08 g/mol

InChIキー: TXUZNUCTJODRQT-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol is a compound that belongs to the class of organic compounds known as benzimidazoles. These compounds contain a benzene ring fused to an imidazole ring.

Synthesis Analysis

- A study by Alizadeh-bami et al. (2019) describes an efficient procedure for synthesizing 2,5-diaryl-1-hydroxy-1H-imidazol-4-yl derivatives through a one-pot, multi-component reaction. This synthesis involves hydroxylamine, benzonitriles, arylglyoxals, and cyclic 1,3-dicarbonyl compounds in ethanol under reflux conditions (Alizadeh-bami et al., 2019).

Molecular Structure Analysis

- Ghichi et al. (2023) conducted a study on the crystal structures of 1H-benzo[d]imidazole derivatives, revealing important structural insights through Hirshfeld surface analysis and density functional theory (DFT) calculations (Ghichi et al., 2023).

Chemical Reactions and Properties

- Balwe et al. (2017) developed a green synthesis protocol for benzo[d]imidazo[2,1-b]thiazol-3-yl)-2H-chromen-2-one derivatives, highlighting the properties and reactions of similar compounds (Balwe et al., 2017).

Physical Properties Analysis

- The study by Tavman (2006) on similar benzimidazole derivatives provides insights into the physical properties, such as solubility and molar conductivity, which are relevant to understanding 2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol (Tavman, 2006).

Chemical Properties Analysis

- A study by Rajkumar et al. (2015) on the synthesis of 1,2,4,5-tetrasubstituted imidazoles, characterized through IR, 1H and 13C NMR, and HR-MS, provides a basis for understanding the chemical properties of 2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol (Rajkumar et al., 2015).

科学的研究の応用

-

Pharmaceutical Research

- Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties .

- The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

-

Chemical Synthesis

- Imidazole has become an important synthon in the development of new drugs .

- Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted .

- The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .

特性

IUPAC Name |

2-(5-bromobenzimidazol-1-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c10-7-1-2-9-8(5-7)11-6-12(9)3-4-13/h1-2,5-6,13H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUZNUCTJODRQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=CN2CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592211 |

Source

|

| Record name | 2-(5-Bromo-1H-benzimidazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol | |

CAS RN |

116465-66-8 |

Source

|

| Record name | 2-(5-Bromo-1H-benzimidazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

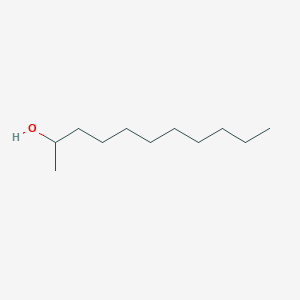

2-Undecanol

113666-64-1

2-(4-Allyl-1-piperazinyl)-4-pentyloxyquinazoline

122009-54-5

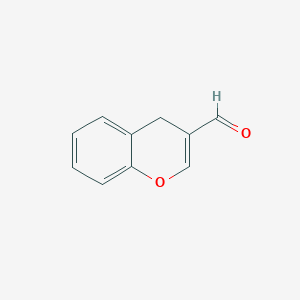

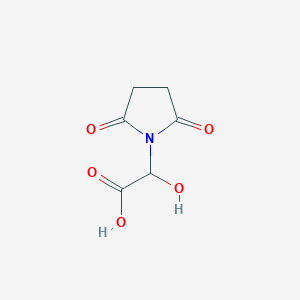

![(1S,2R,3S,5R)-2-(Benzyloxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B40164.png)